molecular formula C10H20ClN B2579373 (2-Cyclohexylcyclopropyl)methanamine hydrochloride CAS No. 1461708-92-8

(2-Cyclohexylcyclopropyl)methanamine hydrochloride

Cat. No.: B2579373
CAS No.: 1461708-92-8
M. Wt: 189.73
InChI Key: UFVZATDZZAKLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclohexylcyclopropyl)methanamine hydrochloride (CAS: 2307779-75-3) is a chiral amine hydrochloride derivative characterized by a cyclohexyl-substituted cyclopropane ring attached to a methanamine backbone. Key properties include:

  • Molecular formula: C₁₀H₁₈ClN
  • Molecular weight: 189.7 g/mol .
  • Purity: ≥95% (discontinued commercially) .

This compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or niche applications .

Properties

IUPAC Name

(2-cyclohexylcyclopropyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c11-7-9-6-10(9)8-4-2-1-3-5-8;/h8-10H,1-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVZATDZZAKLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexylcyclopropyl)methanamine hydrochloride typically involves the reaction of cyclohexylcyclopropane with methanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of (2-Cyclohexylcyclopropyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: (2-Cyclohexylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding cyclopropyl ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used in substitution reactions.

Major Products:

    Oxidation: Cyclopropyl ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

(2-Cyclohexylcyclopropyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclohexylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Cyclopropane-Containing Methanamine Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
(2-Cyclohexylcyclopropyl)methanamine HCl (2307779-75-3) C₁₀H₁₈ClN 189.7 Cyclohexyl-cyclopropyl Discontinued; stereochemical interest
(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine HCl (1820707-11-6) C₆H₁₁ClN₄ 174.63 Triazole ring Pharmaceutical building block
(1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine HCl (N/A) C₁₀H₁₂ClFNO 181.21* Fluoro-methoxyphenyl Unspecified bioactivity
(S)-Cyclopropyl(2-fluorophenyl)methanamine HCl (844470-82-2) C₁₀H₁₃ClFN 201.67 Fluorophenyl-cyclopropyl Chiral intermediate
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl (690632-35-0) C₁₀H₉ClN₂S·HCl 261.17 Thiazol-chlorophenyl Material science applications

*Molecular weight calculated from formula in .

Key Differences and Implications

Substituent Effects on Physicochemical Properties
  • Cyclohexyl vs.
  • Heterocyclic Modifications : The triazole-containing analog () exhibits higher nitrogen content, favoring hydrogen bonding and solubility in polar solvents, unlike the hydrophobic cyclohexyl derivative.
Pharmacological Relevance
  • Chirality : Both the target compound and (S)-cyclopropyl(2-fluorophenyl)methanamine HCl () are chiral, making them candidates for enantioselective drug design.
  • Fluorine Substitution : Fluorinated analogs () may exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius.
Commercial Availability
  • The target compound is discontinued, while analogs like the triazole () and thiazol () derivatives remain available, indicating broader utility in medicinal chemistry or material science.

Target Compound

Analogues

  • Triazole Derivative () : Widely used in synthesizing antiviral and anticancer agents due to its hydrogen-bonding capacity.
  • Thiazol Derivative () : Applied in optoelectronic materials, leveraging the thiazol ring’s conjugated π-system.
  • Fluorophenyl Analog () : Explored in neurotransmitter reuptake inhibition studies, attributed to fluorine’s mimicry of hydroxyl groups.

Biological Activity

(2-Cyclohexylcyclopropyl)methanamine hydrochloride is an organic compound with the molecular formula C10H20ClN. It is characterized as a crystalline solid that exhibits solubility in water and various organic solvents. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The synthesis of (2-Cyclohexylcyclopropyl)methanamine hydrochloride typically involves the reaction of cyclohexylcyclopropane with methanamine under controlled conditions, often in the presence of solvents and catalysts. The hydrochloride salt is obtained by treating the reaction mixture with hydrochloric acid.

Key Chemical Reactions

  • Oxidation: Can be oxidized to form cyclopropyl ketones.
  • Reduction: Can be reduced to its corresponding amine derivatives.
  • Substitution: Undergoes nucleophilic substitution reactions.

Biological Activity

Research into the biological activity of (2-Cyclohexylcyclopropyl)methanamine hydrochloride has revealed several potential interactions with biological systems. The compound's mechanism of action involves binding to specific molecular targets, which may include receptors or enzymes, thereby modulating their activity.

The compound interacts with various biological pathways, influencing physiological responses. The exact targets and pathways are context-dependent, varying with specific applications in research and medicine.

Case Studies and Research Findings

  • Enzymatic Interaction Studies:
    Research indicates that (2-Cyclohexylcyclopropyl)methanamine hydrochloride can influence enzyme activities, showcasing its potential as a biochemical probe.
  • Therapeutic Applications:
    Investigations have highlighted its role as a precursor for drug development, particularly in synthesizing pharmacologically active compounds .
  • Comparative Studies:
    When compared to similar compounds, such as (2-Chloropyridin-4-yl)methanamine hydrochloride, it exhibits unique properties due to its cyclopropyl and cyclohexyl moieties, making it a valuable candidate for further exploration in medicinal chemistry.

Data Tables

PropertyValue
Molecular FormulaC10H20ClN
IUPAC Name(2-Cyclohexylcyclopropyl)methanamine hydrochloride
SolubilityWater and organic solvents
Major Synthetic RouteCyclohexylcyclopropane + Methanamine
Major ApplicationsDrug development, enzyme studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.